
(2-Oxo-2H-indol-3-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2H-indol-3-yl)cyanamide is a heterocyclic compound that features an indole ring structure with a cyanamide group attached. Heterocyclic compounds, like this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2H-indol-3-yl)cyanamide typically involves the reaction of indole derivatives with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of cyanamide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of oxoindole derivatives.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxoindole derivatives.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyanamide.
Scientific Research Applications
(2-Oxo-2H-indol-3-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2-Oxo-2H-indol-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with anticancer properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: (2-Oxo-2H-indol-3-yl)cyanamide is unique due to its cyanamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
141857-63-8 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
(2-oxo-1H-indol-3-ylidene)cyanamide |
InChI |
InChI=1S/C9H5N3O/c10-5-11-8-6-3-1-2-4-7(6)12-9(8)13/h1-4H,(H,11,12,13) |
InChI Key |
HGSIXSJTGJGRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC#N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


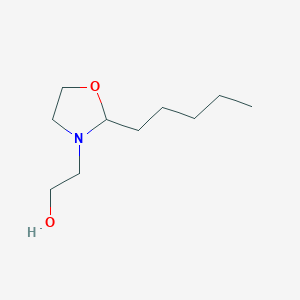
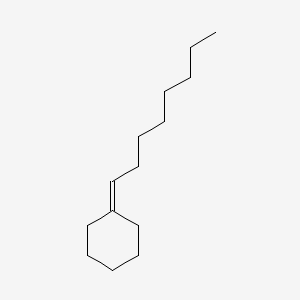
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
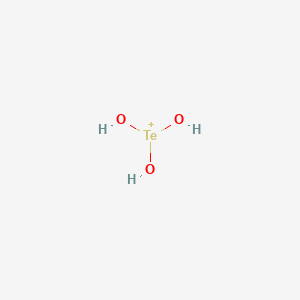
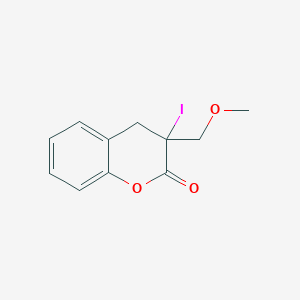

phosphanium perchlorate](/img/structure/B14282431.png)
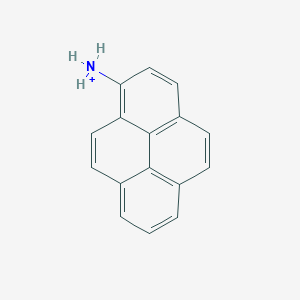
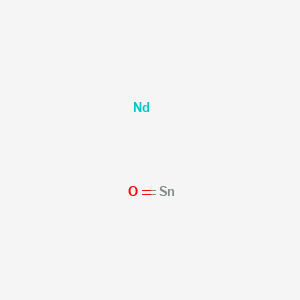
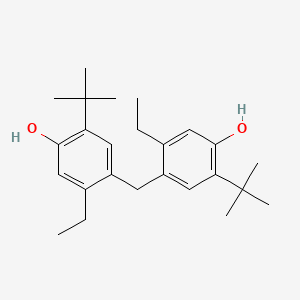
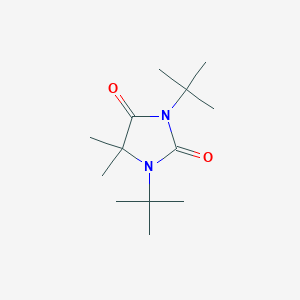
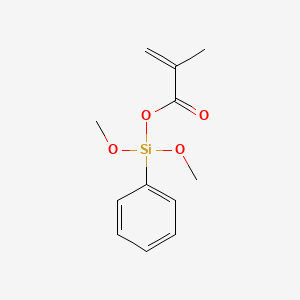
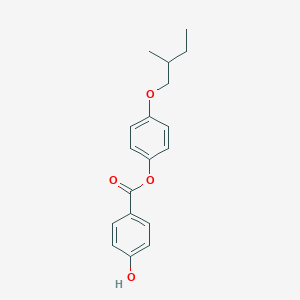
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
